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Compound of Interest

Compound Name: 3,4,4-Trimethyloctane

Cat. No.: B14539520

This in-depth technical guide provides a comprehensive overview of the predicted
spectroscopic data for 3,4,4-trimethyloctane, a branched alkane with the molecular formula
C11H24.[1][2] This document is intended for researchers, scientists, and professionals in drug
development and related fields who require a detailed understanding of the spectral
characteristics of this molecule for identification, characterization, and quality control purposes.
In the absence of publicly available experimental spectra, this guide leverages established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS) to predict and interpret the spectral features of 3,4,4-trimethyloctane.

Molecular Structure and Spectroscopic Overview

3,4,4-Trimethyloctane is a saturated hydrocarbon featuring a quaternary carbon atom at
position 4, which significantly influences its spectroscopic properties. Understanding the
chemical environment of each atom within the molecule is crucial for interpreting its NMR, IR,
and MS data.

Caption: Molecular structure of 3,4,4-trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. The predicted *H and 3C NMR spectra of 3,4,4-trimethyloctane are discussed
below.
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'H NMR Spectroscopy

The proton NMR spectrum of 3,4,4-trimethyloctane is expected to show several distinct
signals corresponding to the different proton environments in the molecule. The chemical shifts
are influenced by the degree of substitution of the adjacent carbon atoms. Protons on aliphatic
alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[3]

Predicted *H NMR Data for 3,4,4-Trimethyloctane

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
C1-Hs ~0.9 Triplet 3H
C8-Hs ~0.9 Triplet 3H
C3-CHs ~0.8-1.0 Doublet 3H
C4-CHs (x2) ~0.8-1.0 Singlet 6H
C2-H2 ~1.2-1.4 Multiplet 2H
C5-Hz2, C6-Hz, C7-H2 ~1.2-1.4 Multiplet 6H
C3-H ~1.5-1.7 Multiplet 1H

Causality behind Predicted Chemical Shifts and Multiplicities:

o The methyl protons at C1 and C8 are expected to be triplets due to coupling with the
adjacent methylene (CH:z) groups. Their chemical shifts will be in the typical upfield region for
primary alkyl protons.

e The methyl protons on the C3 and C4 carbons are also in the shielded alkane region. The
C3-methyl protons will appear as a doublet due to coupling with the single proton on C3. The
two methyl groups on the quaternary C4 carbon are equivalent and will appear as a singlet
as there are no adjacent protons to couple with.

e The methylene protons (C2, C5, C6, C7) will likely appear as complex multiplets in the range
of 1.2-1.4 ppm due to coupling with neighboring protons.
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e The methine proton at C3 will be the most deshielded proton due to its tertiary nature and
will appear as a multiplet further downfield.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in the
molecule. The chemical shifts for alkanes typically fall within the range of 5-50 ppm.[4]

Predicted 3C NMR Data for 3,4,4-Trimethyloctane

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~14

c8 ~14

C3-CHs ~15-20

C4-CHs (x2) ~25-30

Cc2 ~23

c7 ~23

C6 ~32

C5 ~40-45

C3 ~35-40

C4 ~35-40 (Quaternary)

Interpretation of Predicted 3C Chemical Shifts:

e The primary carbons (C1, C8, and the methyl groups at C3 and C4) will be the most shielded
and appear at the lowest chemical shifts.

e The secondary carbons (C2, C5, C6, C7) will have chemical shifts that vary based on their
proximity to the branching points.

e The tertiary carbon (C3) and the quaternary carbon (C4) will be the most deshielded among
the sp? hybridized carbons and will appear at higher chemical shifts. The signal for the
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quaternary carbon is expected to be of lower intensity.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 3,4,4-trimethyloctane in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:

o Place the NMR tube in the spectrometer's probe.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

e 1H NMR Acquisition:
o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
o Use a standard pulse sequence (e.g., a 90° pulse).

o Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans
for a sample of this concentration).

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
free induction decay (FID).

e 13C NMR Acquisition:
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o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm
for an alkane).

o Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
unique carbon.

o Increase the number of scans significantly (e.g., 128 or more) due to the low natural
abundance of 13C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For an alkane like 3,4,4-trimethyloctane, the IR spectrum
is expected to be relatively simple, characterized by C-H stretching and bending vibrations.[5]

[6]

Predicted IR Absorption Bands for 3,4,4-Trimethyloctane

Wavenumber (cm~?) Vibration Type Intensity

C-H stretch (from CHs and

2960-2850 Strong
CHz2)
C-H bend (scissoring from ,

1470-1450 Medium
CH?2)

1380-1370 C-H bend (from CHs) Medium

Interpretation of IR Spectrum:

e The most prominent feature will be the strong absorption in the 2960-2850 cm~1 region,
which is characteristic of C-H stretching vibrations in alkanes.[6]

e The bands in the 1470-1450 cm~t and 1380-1370 cm~1 regions correspond to the bending
vibrations of the C-H bonds in the methylene and methyl groups, respectively. The presence
of a tertiary carbon and a quaternary carbon might lead to a complex pattern in the
fingerprint region (below 1500 cm™2).
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Experimental Protocol for IR Spectroscopy (Attenuated
Total Reflectance - ATR)

¢ Instrument Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean.

o Record a background spectrum of the empty ATR stage.
e Sample Application:

o Place a small drop of liquid 3,4,4-trimethyloctane directly onto the ATR crystal.
e Spectrum Acquisition:

o Acquire the sample spectrum over a typical range of 4000-400 cm™1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For branched alkanes, fragmentation often occurs preferentially at the branching
points to form more stable carbocations.[7][8]

Predicted Mass Spectrum Fragmentation for 3,4,4-Trimethyloctane
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m/z Proposed Fragment Comments

Molecular ion (M+). Expected

156 [C11H24]" to be of very low abundance or
absent.[7]

141 [M - CHs]* Loss of a methyl group.

127 [M - CzHs]* Loss of an ethyl group.

Loss of a butyl group

(cleavage at C4-C5). Likely a
99 [M - CaHo]* prominent peak due to

formation of a tertiary

carbocation.

85 [CeHa3]* Cleavage at C3-C4 with loss of
613
a CsHi1 radical.

Cleavage at C4-C5 with loss of
71 [CsHaa]* a CeH1s radical. Likely a

prominent peak.

57 [CaHo* Further fragmentation. A
4119
common alkyl fragment.

43 [(CaH]* Further fragmentation. A
37
common alkyl fragment.

Interpretation of Mass Spectrum:

e The molecular ion peak (M*) at m/z 156 is expected to be very weak or absent, which is
characteristic of highly branched alkanes due to the ease of fragmentation.[7]

o The fragmentation of branched alkanes is driven by the formation of stable carbocations.[9]
Cleavage at the C4-C5 bond is highly probable, leading to the formation of a stable tertiary
carbocation with m/z 99. The loss of the largest alkyl fragment at a branch is generally
favored.[8]
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o Other significant peaks are expected at m/z values corresponding to the loss of other alkyl
radicals.

[C10H21]+
m/z = 141

[COH19]+
m/z = 127

- «C4H9
cleavage at C4-C5)

[C7H15]+
m/z = 99
(tertiary carbocation)

- *C6H13
(cleavage at C4-C5)

[C5H11]+
m/iz=71

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3,4,4-trimethyloctane.

Experimental Protocol for Mass Spectrometry (Electron
lonization - EIl)

e Sample Introduction:

o Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically
via a gas chromatograph (GC-MS) for separation and introduction.

¢ lonization:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M*).

e Fragmentation:

o The high internal energy of the molecular ion causes it to fragment into smaller, charged
ions and neutral radicals.
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e Mass Analysis:

o The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

e Detection:

o The separated ions are detected, and their abundance is recorded, generating the mass
spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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